(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its pyrrolidine-2,3-dione core, substituted at positions 1, 4, and 5. The parent structure, pyrrolidine-2,3-dione, is a five-membered lactam ring containing two ketone groups at positions 2 and 3. The substituents are prioritized and numbered according to Cahn-Ingold-Prelog rules:
- Position 1 : A 3-methoxypropyl group (-CH2CH2CH2-O-CH3), denoting a three-carbon chain with a terminal methoxy moiety.
- Position 4 : A (4E)-furan-2-yl(hydroxy)methylidene group, comprising a hydroxymethylidene (=C(OH)-) unit bonded to a furan-2-yl ring. The (4E) designation specifies the trans configuration of the double bond between C4 and the methylidene carbon.
- Position 5 : A 4-(prop-2-en-1-yloxy)phenyl group, consisting of a phenyl ring substituted at the para position with an allyloxy (-O-CH2CH=CH2) chain.
The systematic name adheres to IUPAC guidelines by listing substituents in alphabetical order and assigning locants to minimize numerical values. Comparative analysis with analogues, such as (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione, confirms the consistency of this naming framework for pyrrolidine-2,3-dione derivatives.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C24H24NO7 , derived from the summation of its structural components:
- Pyrrolidine-2,3-dione core : C4H5NO2.
- 3-Methoxypropyl substituent : C4H9O (propyl chain: C3H7; methoxy: OCH3).
- Furan-2-yl(hydroxy)methylidene group : C5H3O2 (furan: C4H3O; hydroxymethylidene: CH(OH)=).
- 4-(Prop-2-en-1-yloxy)phenyl group : C9H9O2 (phenyl: C6H5; allyloxy: -O-C3H5).
The molecular weight is 438.45 g/mol , calculated as follows:
$$
\text{Molecular weight} = (12.01 \times 24) + (1.01 \times 24) + (14.01 \times 1) + (16.00 \times 7) = 438.45 \, \text{g/mol}.
$$
This aligns with trends observed in analogues such as (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione (401.4 g/mol) and (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione (359.3 g/mol), where substituent size directly influences molecular weight.
Stereochemical Configuration and Tautomeric Forms
The compound exhibits two critical stereochemical features:
- (4E) Configuration : The double bond between C4 and the methylidene carbon adopts a trans geometry, as indicated by the (4E) prefix. This configuration minimizes steric hindrance between the furan-2-yl group and the pyrrolidine ring.
- Tautomerism : The hydroxymethylidene group (-C(OH)=) participates in keto-enol tautomerism, enabling equilibrium between the enol form (-C(OH)=) and the keto form (-COH-). Computational studies of similar pyrrolidine-2,3-diones suggest the enol tautomer is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent ketone oxygen.
The allyloxy substituent on the phenyl ring introduces additional conformational flexibility, as the prop-2-en-1-yl group can adopt s-cis or s-trans orientations relative to the ether oxygen.
Comparative Analysis of Structural Analogues in the Pyrrolidine-2,3-dione Family
The structural diversity of pyrrolidine-2,3-dione derivatives is exemplified by the following analogues:
Key trends include:
- Substituent polarity : Electron-withdrawing groups (e.g., fluorine) reduce molecular weight compared to bulkier alkoxy chains (e.g., allyloxy).
- Stereochemical complexity : Analogues with aromatic heterocycles (e.g., imidazole or pyridine) exhibit enhanced hydrogen-bonding potential compared to alkyl-substituted derivatives.
- Tautomeric stability : Compounds with electron-donating substituents (e.g., methoxy) favor enol tautomers due to increased resonance stabilization.
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H23NO6/c1-3-12-28-16-9-7-15(8-10-16)19-18(20(24)17-6-4-14-29-17)21(25)22(26)23(19)11-5-13-27-2/h3-4,6-10,14,19,25H,1,5,11-13H2,2H3 |
InChI Key |
XHTPCXBTHMMZTN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions: These can vary, but common conditions include refluxing in appropriate solvents, using acid or base catalysts, and controlling temperature and pressure.
Industrial Production: If this compound is industrially produced, it likely involves large-scale synthesis with optimized conditions. Unfortunately, I don’t have specific data on industrial methods for this compound.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These depend on the specific reaction, but expect products with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Exploring its pharmacological properties, potential as a drug lead, or therapeutic effects.
Industry: Assessing its use in materials science, catalysis, or other applications.
Mechanism of Action
- Unfortunately, I don’t have specific information on this compound’s mechanism of action. understanding its interactions with biological targets (e.g., proteins, DNA) would be crucial.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters with two closely related pyrrolidine-2,3-dione derivatives:
*Inferred from IUPAC name. †Calculated using atomic masses. §Based on substituent contributions from .
Key Observations :
Spectroscopic Characterization
Spectroscopic data for pyrrolidine-2,3-dione derivatives () reveal:
- ¹H NMR :
- Furan protons: δ 6.3–7.4 ppm (distinct from phenyl or pyridinyl signals).
- Propenyloxy vinyl protons: δ 4.8–5.5 ppm (split into ABX patterns).
- Methoxypropyl protons: δ 3.3–3.5 ppm (singlet for OCH3).
- IR : Strong carbonyl stretches at 1700–1750 cm⁻¹ (pyrrolidine-2,3-dione core) .
Comparatively, chlorophenyl or fluorophenyl analogs show aryl proton signals at δ 7.0–8.0 ppm, with halogen-dependent shifts .
Biological Activity
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrrolidine core with various substituents, including a furan ring and methoxy groups, which may contribute to diverse biological activities. This article explores the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.4 g/mol. The presence of functional groups such as furan and methoxy enhances its reactivity and interaction with biological targets.
Biological Activities
Preliminary studies indicate that the compound exhibits several biological activities:
1. Antioxidant Activity
Compounds with furan and pyrrolidine structures are known for their antioxidant properties. They can scavenge free radicals, potentially reducing oxidative stress in biological systems.
2. Anti-inflammatory Effects
Many derivatives of pyrrolidine have demonstrated anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines and enzymes, offering therapeutic benefits in conditions characterized by inflammation.
3. Antimicrobial Activity
Research on similar compounds has shown promising results against various pathogens, including bacteria and fungi. The unique structure of this compound may enhance its efficacy as an antimicrobial agent.
The mechanisms through which this compound exerts its biological effects are likely mediated by its ability to interact with specific enzymes or receptors:
- Enzyme Inhibition : The furan ring may facilitate binding to active sites on enzymes, altering their activity.
- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways that regulate inflammation and cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to the target molecule:
Synthesis and Production
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions:
- Condensation Reaction : A furan derivative is reacted with a pyrrolidine derivative under basic conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Q & A
Q. What are the standard synthetic pathways for synthesizing this compound?
The synthesis involves multi-step organic reactions with careful optimization of intermediates:
- Core formation : Cyclization of substituted pyrrolidine precursors under acidic or basic conditions to form the pyrrolidine-2,3-dione scaffold.
- Functionalization : Sequential introduction of substituents:
- Furan-2-yl(hydroxy)methylidene group via aldol condensation with furfural derivatives.
- 3-Methoxypropyl chain through alkylation using reagents like 3-methoxypropyl bromide.
- 4-(Prop-2-en-1-yloxy)phenyl group via cross-coupling (e.g., Suzuki reaction with allyloxy-substituted aryl boronic acids).
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which functional groups dictate its chemical reactivity and bioactivity?
Key functional groups include:
- α,β-unsaturated pyrrolidine-2,3-dione core : Acts as a Michael acceptor for nucleophilic attack, enabling covalent interactions with biological targets.
- Hydroxymethylidene-furan moiety : Participates in hydrogen bonding and π-π stacking with enzymes or receptors.
- 3-Methoxypropyl chain : Modulates lipophilicity and membrane permeability.
- Allyloxy-phenyl group : Provides metabolic handles (e.g., oxidation via cytochrome P450) and structural diversity .
Q. What characterization techniques are essential for structural validation?
A combination of analytical methods ensures structural fidelity:
- NMR spectroscopy : H and C NMR confirm substituent integration and stereochemistry.
- IR spectroscopy : Identifies carbonyl (C=O, ~1750 cm) and hydroxyl (O-H, ~3300 cm) stretches.
- Mass spectrometry (HRMS) : Verifies molecular weight (≈365.39 g/mol) and fragmentation patterns.
- X-ray crystallography (if crystals form): Resolves absolute configuration and spatial arrangement .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side-product formation during synthesis?
Strategies include:
- Solvent optimization : Use toluene or chloroform for improved solubility and reduced byproducts .
- Catalyst screening : Test Pd(OAc)/ligand systems for efficient cross-coupling.
- Temperature gradients : Perform reactions under reflux (80–110°C) with inert gas purging.
- Design of Experiments (DoE) : Apply Box-Behnken models to statistically optimize parameters (e.g., catalyst loading, time) and reduce trial runs .
Q. How should researchers address contradictory data in reported biological activities of analogous compounds?
Resolve discrepancies through:
- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and positive controls.
- Target validation : Confirm binding via SPR or ITC to rule off-target effects.
- Metabolic profiling : Compare stability in liver microsomes to identify bioavailability differences.
- SAR analysis : Synthesize derivatives with incremental substituent changes to isolate critical moieties .
Q. What computational tools can enhance the design of derivatives with improved selectivity?
Integrate:
- Molecular docking (AutoDock Vina) : Predict binding poses against target proteins (e.g., COX-2, PDB: 5KIR).
- ADMET prediction (SwissADME) : Filter candidates with favorable absorption and toxicity profiles.
- Quantum mechanics (Gaussian) : Calculate Fukui indices to identify reactive sites for covalent modification.
- Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to prioritize stable complexes .
Methodological Considerations
- Synthetic Challenges : Multi-step routes require strict anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation of sensitive groups (e.g., allyloxy) .
- Bioactivity Profiling : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm mechanistic hypotheses .
- Data Reproducibility : Document solvent purity, catalyst batches, and storage conditions to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
